molecular formula C18H18ClN3O B5020764 N-(1-butyl-1H-benzimidazol-2-yl)-4-chlorobenzamide

N-(1-butyl-1H-benzimidazol-2-yl)-4-chlorobenzamide

Cat. No. B5020764
M. Wt: 327.8 g/mol
InChI Key: WVMNZWSWCXKZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-butyl-1H-benzimidazol-2-yl)-4-chlorobenzamide, also known as BBD, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(1-butyl-1H-benzimidazol-2-yl)-4-chlorobenzamide has been studied extensively in scientific research due to its potential applications in various fields. It has been found to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have potential applications in the field of agriculture as a pesticide and herbicide.

Mechanism of Action

The mechanism of action of N-(1-butyl-1H-benzimidazol-2-yl)-4-chlorobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. Specifically, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce the migration and invasion of cancer cells. Additionally, this compound has been found to have antifungal and antibacterial activity, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-butyl-1H-benzimidazol-2-yl)-4-chlorobenzamide in lab experiments is its broad range of potential applications in various fields. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research involving N-(1-butyl-1H-benzimidazol-2-yl)-4-chlorobenzamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture. Finally, research is needed to investigate the potential toxicity of this compound and its effects on the environment.

Synthesis Methods

N-(1-butyl-1H-benzimidazol-2-yl)-4-chlorobenzamide can be synthesized using a multistep process that involves the reaction of 2-aminobenzimidazole with 4-chlorobenzoyl chloride, followed by the addition of butylamine. The resulting product is then purified using column chromatography to obtain this compound in high purity.

properties

IUPAC Name

N-(1-butylbenzimidazol-2-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-2-3-12-22-16-7-5-4-6-15(16)20-18(22)21-17(23)13-8-10-14(19)11-9-13/h4-11H,2-3,12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMNZWSWCXKZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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